molecular formula C22H34ClN B13746028 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride CAS No. 21602-65-3

3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride

Cat. No.: B13746028
CAS No.: 21602-65-3
M. Wt: 348.0 g/mol
InChI Key: UQDVOSQWAYRKDR-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclohexyl)-3-azaspiro(55)undecane hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride typically involves multiple steps, starting with the preparation of the core spirocyclic structure. The process often includes the following steps:

    Formation of the Spirocyclic Core: This involves the reaction of a cyclohexanone derivative with a suitable amine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.

    Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.

    Alter Membrane Properties: It can interact with cell membranes, altering their properties and affecting cell signaling and transport processes.

Comparison with Similar Compounds

3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride is unique due to its spirocyclic structure and the presence of both a phenyl group and a cyclohexyl group. Similar compounds include:

    2-(1-Phenylcyclohexyl)-2-azaspiro(5.5)undecane: Similar structure but with different positioning of the phenyl group.

    3-Cyclohexyl-1,5-dioxaspiro(5.5)undecane-2,4-dione: Contains a dioxaspiro structure instead of an azaspiro structure.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazolone ring instead of a spirocyclic structure.

These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

CAS No.

21602-65-3

Molecular Formula

C22H34ClN

Molecular Weight

348.0 g/mol

IUPAC Name

3-(1-phenylcyclohexyl)-3-azoniaspiro[5.5]undecane;chloride

InChI

InChI=1S/C22H33N.ClH/c1-4-10-20(11-5-1)22(14-8-3-9-15-22)23-18-16-21(17-19-23)12-6-2-7-13-21;/h1,4-5,10-11H,2-3,6-9,12-19H2;1H

InChI Key

UQDVOSQWAYRKDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC[NH+](CC2)C3(CCCCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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